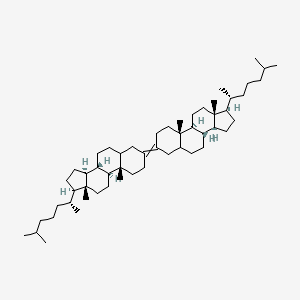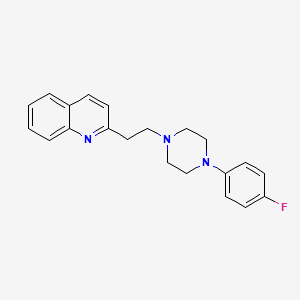
1,1,1-Trifluoro-2,2-dimethylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H9F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include halogenated derivatives or compounds with other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include hydrocarbons with fewer fluorine atoms.
科学的研究の応用
1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.
類似化合物との比較
1,1,1-Trifluoro-2,2-dimethylpropane can be compared with other fluorinated hydrocarbons such as:
1,1,1-Trifluoroethane: Similar in structure but with fewer carbon atoms.
1,1,1-Trifluoropropane: Similar but lacks the dimethyl groups.
2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of additional methyl groups.
The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
55757-33-0 |
|---|---|
分子式 |
C5H9F3 |
分子量 |
126.12 g/mol |
IUPAC名 |
1,1,1-trifluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChIキー |
WQNXYRAMEVXDPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





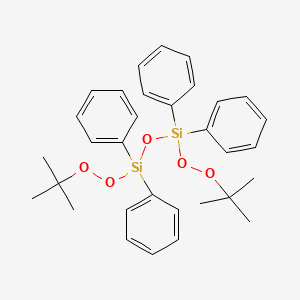
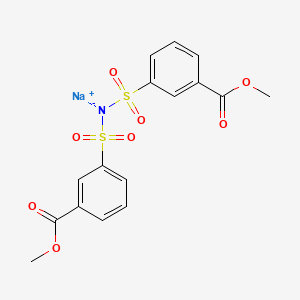
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
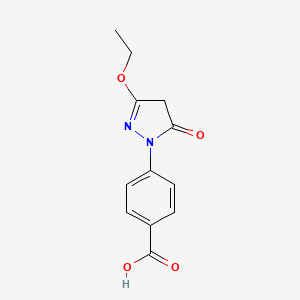
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
